{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone
Description
{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone is a complex organic compound that features a bromophenyl group, a sulfonyl group, a pyrrolidinyl group, and a morpholino group
Properties
IUPAC Name |
[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-7-1-2-14(18)15(19)17-8-10-22-11-9-17/h3-6,14H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETDBULQDPLKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone typically involves multiple steps. One common route starts with the bromination of phenylsulfonyl chloride to obtain 4-bromophenylsulfonyl chloride. This intermediate is then reacted with pyrrolidine to form 1-(4-bromophenylsulfonyl)pyrrolidine. The final step involves the reaction of this intermediate with morpholine in the presence of a suitable base to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can be involved in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the sulfonyl group to sulfone or sulfoxide derivatives.
Scientific Research Applications
{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of {1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone
- {1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone
Uniqueness
The presence of the bromine atom in {1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone imparts unique electronic and steric properties compared to its chloro and methyl analogs. This can result in different reactivity and biological activity, making it a valuable compound for specific applications.
Biological Activity
{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound consists of several functional groups, including a bromophenyl group, a sulfonyl group, a pyrrolidinyl group, and a morpholino group. The synthesis typically involves multiple steps, starting with the bromination of phenylsulfonyl chloride to produce 4-bromophenylsulfonyl chloride. This intermediate is then reacted with pyrrolidine and subsequently with morpholine in the presence of a suitable base to yield the target compound.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of sulfonamide compounds have shown nanomolar range activity against 16 cancer cell lines, with mechanisms involving disruption of microtubule dynamics and cell cycle arrest at the G2/M phase .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| PIB-SO Derivative A | 50 | MDA-MB-231 |
| PIB-SO Derivative B | 75 | A549 |
| This compound | TBD | TBD |
Note: TBD = To Be Determined; further studies are required for precise values.
Analgesic Activity
Studies have also evaluated the analgesic properties of related oxazol-5(4H)-ones containing similar sulfonamide structures. In these studies, compounds were assessed using writhing and hot plate tests, demonstrating significant analgesic effects comparable to established analgesics. Molecular docking studies suggested potential inhibitory activities against COX-2 and other pain-related targets .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The bromophenyl moiety is believed to engage hydrophobic pockets in proteins, while the sulfonyl group forms hydrogen bonds with amino acid residues. This dual interaction potentially modulates enzyme or receptor activities, leading to various pharmacological effects.
Case Studies
- Anticancer Study : In a study examining the effects of sulfonamide derivatives on tumor growth in chick chorioallantoic membrane assays, certain compounds demonstrated effective inhibition of angiogenesis and tumor proliferation. These findings support the potential use of this compound as an anticancer agent .
- Analgesic Evaluation : Another research effort focused on assessing the analgesic properties of related compounds through behavioral tests in mice. Results indicated that certain derivatives exhibited significant pain relief effects, suggesting that this compound may also possess similar therapeutic potential .
Q & A
Q. What are the standard synthetic protocols for preparing {1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone?
Answer: The compound is synthesized via multi-step reactions involving sulfonylation and coupling. A representative method includes:
- Sulfonylation: Reacting 4-bromobenzenesulfonyl chloride with a pyrrolidine derivative under basic conditions (e.g., triethylamine in THF) to form the sulfonamide intermediate.
- Coupling: Introducing the morpholino methanone moiety via nucleophilic acyl substitution or palladium-catalyzed cross-coupling.
- Purification: Column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate) yields the pure product. Typical yields range from 81–91% depending on reaction optimization .
Q. What analytical techniques are critical for characterizing this compound?
Answer: Key techniques include:
- NMR Spectroscopy: H and C NMR confirm structural integrity, with characteristic shifts for the sulfonyl (δ ~7.6–7.8 ppm for aromatic protons) and morpholino groups (δ ~3.4–3.7 ppm for N-CH) .
- HRMS (EI/ESI): Validates molecular weight (e.g., calculated vs. observed m/z for CHBrNOS) .
- IR Spectroscopy: Peaks at ~1150 cm (S=O stretching) and ~1650 cm (C=O) confirm functional groups .
Q. What safety precautions are essential during handling?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates.
- Storage: Store in a cool, dry place (<25°C), away from oxidizing agents .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Answer:
- Data Collection: High-resolution X-ray diffraction (Cu-Kα radiation) generates electron density maps.
- Refinement: Programs like SHELXL refine the structure, resolving bond lengths/angles and confirming the sulfonyl-pyrrolidine linkage. For example, SHELX refinement of a related bromophenyl-morpholino structure showed C-S bond lengths of 1.76 Å, consistent with sulfonamides .
- Validation: Check R-factor (<0.05) and residual electron density to ensure accuracy .
Q. How can conflicting NMR data from different synthetic batches be analyzed?
Answer:
- Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl; sulfonamide protons may show splitting in polar solvents.
- Impurity Profiling: Use LC-MS to detect byproducts (e.g., unreacted sulfonyl chloride).
- Dynamic Effects: Variable-temperature NMR can reveal conformational flexibility in the morpholino ring, which may cause peak broadening .
Q. What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells) at 10–100 μM concentrations. Related morpholino methanones showed IC values <50 μM .
- Enzyme Inhibition: Test against kinases or proteases via fluorescence-based assays. Competitive binding studies (e.g., SPR) quantify affinity .
- Cytotoxicity Controls: Include normal cell lines (e.g., HEK293) to assess selectivity .
Q. How can computational modeling predict its interaction with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina to model binding to protein active sites (e.g., PI3Kγ). The sulfonyl group may form hydrogen bonds with lysine residues.
- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes.
- QSAR Analysis: Correlate substituent effects (e.g., bromine vs. chlorine) with activity trends .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
